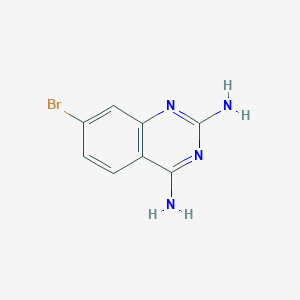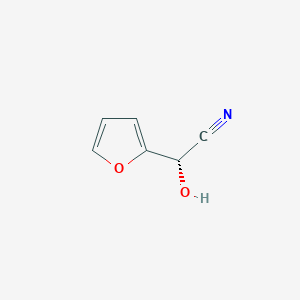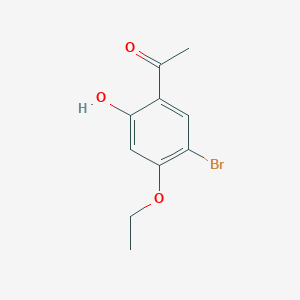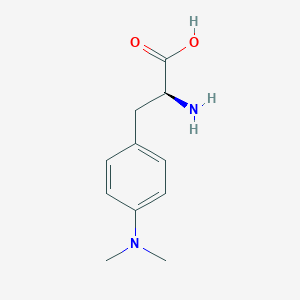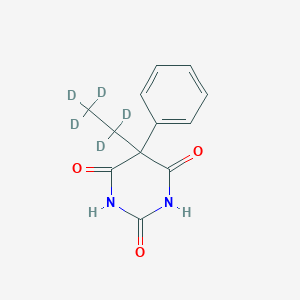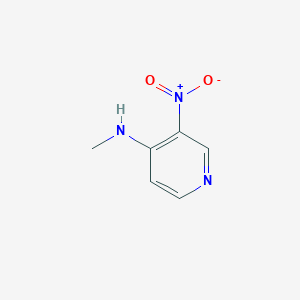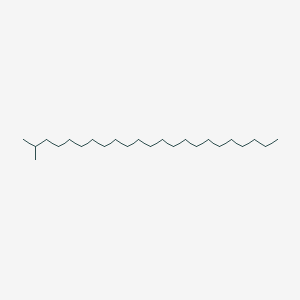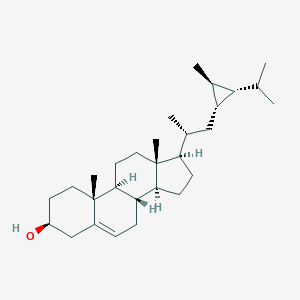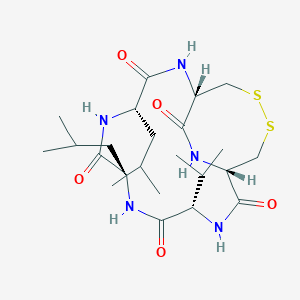
Malformin C
Descripción general
Descripción
La Malformina C es un pentapéptido cíclico aislado del hongo marino Aspergillus . Ha captado la atención debido a sus diversas actividades biológicas, incluidas propiedades algicidas, antimaláricas y anticancerígenas . El compuesto se caracteriza por una estructura única que presenta un enlace disulfuro formado entre dos residuos de cisteína .
Aplicaciones Científicas De Investigación
Química: Se utiliza como compuesto modelo para estudiar péptidos cíclicos y la formación de enlaces disulfuro.
Medicina: Se ha explorado como un agente anticancerígeno debido a su capacidad para inducir el arresto del ciclo celular y la apoptosis en las células cancerosas.
Industria: Posible uso en el biocontrol de algas nocivas en acuicultura y ambientes marinos.
Mecanismo De Acción
La Malformina C ejerce sus efectos a través de múltiples mecanismos:
Actividad Algicida: Induce la producción de especies reactivas de oxígeno (ROS), lo que lleva a estrés oxidativo y muerte celular en las algas.
Actividad Anticancerígena: Causa el arresto del ciclo celular G2/M e induce la apoptosis mediante la regulación positiva de fosfo-histona H2A.X, p53, CASPASA 3 escindida y LC3.
Actividad Antimalárica y Antitripanosomática: Inhibe el crecimiento de especies de Plasmodium y especies de Trypanosoma a través de la interrupción de los procesos celulares.
Análisis Bioquímico
Biochemical Properties
Malformin C exhibits dose-dependent algicidal activities against two strains of noxious red tide algae, Akashiwo sanguinea and Chattonella marina . It interacts with various enzymes, proteins, and other biomolecules, causing significant changes in their activities .
Cellular Effects
This compound has been shown to inhibit Colon 38 and HCT 116 cell growth dose-dependently . It influences cell function by causing G2/M arrest . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through multiple mechanisms. It induces up-regulated expression of phospho-histone H2A.X, p53, cleaved CASPASE 3 and LC3 . It also causes an increased population of necrotic and late apoptotic cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to cause acute yet subtle inflammatory response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A therapeutic dosage of 0.3mg/kg injected weekly was found to be the best in Colon 38 xenografted BDF1 mice . A dosage of 0.9mg/kg per week led to fatal toxicity in seven-week old mice .
Metabolic Pathways
It is known to cause a significant increase in ROS level, damage SOD activity, and lead to the massive generation of MDA contents in algae cells .
Transport and Distribution
It is known to cause morphology changes including perforation, plasmolysis, and fragmentation of algal cells .
Subcellular Localization
It is known to cause significant changes in the activities of various enzymes, proteins, and other biomolecules .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La Malformina C se puede sintetizar utilizando la síntesis de péptidos en fase sólida. Este método implica la adición secuencial de aminoácidos a una cadena peptídica unida a una resina, seguida de ciclización y formación de enlaces disulfuro . La síntesis típicamente incluye los siguientes pasos:
Ensamblaje de Péptidos Lineales: Adición secuencial de aminoácidos a una cadena peptídica unida a una resina.
Ciclización: Formación de una estructura cíclica mediante macrolactamación.
Formación de Enlaces Disulfuro: Oxidación de tioles de cisteína para formar un enlace disulfuro.
Métodos de Producción Industrial: La producción industrial de Malformina C implica la fermentación de especies de Aspergillus en un entorno controlado. El medio de cultivo se optimiza para aumentar el rendimiento de la Malformina C, que luego se extrae y purifica utilizando técnicas cromatográficas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La Malformina C experimenta varias reacciones químicas, que incluyen:
Oxidación: Formación de enlaces disulfuro entre residuos de cisteína.
Reducción: Escisión de enlaces disulfuro para producir tioles libres.
Sustitución: Reemplazo de residuos específicos de aminoácidos para crear análogos.
Reactivos y Condiciones Comunes:
Oxidación: Peróxido de hidrógeno o yodo en solución acuosa.
Reducción: Ditiotreitol o tris(2-carboxietil)fosfina.
Sustitución: Reactivos de acoplamiento de péptidos estándar como N,N'-diisopropilcarbodiimida e hidroxi-benzotriazol.
Principales Productos:
Oxidación: Pentapéptido cíclico con enlaces disulfuro.
Reducción: Pentapéptido lineal con tioles libres.
Sustitución: Diversos análogos con actividades biológicas modificadas.
Comparación Con Compuestos Similares
La Malformina C es parte de un grupo de pentapéptidos cíclicos conocidos como malforminas. Compuestos similares incluyen:
Malformina A1: Difiere de la Malformina C al tener L-isoleucina en lugar de L-leucina.
Malformina B: Otro pentapéptido cíclico con actividades biológicas similares pero diferente composición de aminoácidos.
Singularidad de la Malformina C:
Actividad Algicida: La Malformina C es única en su potente actividad algicida contra las algas de marea roja, que no se observa comúnmente en otras malforminas.
Características Estructurales: La disposición específica de los aminoácidos y la presencia de un enlace disulfuro contribuyen a sus actividades biológicas distintas.
Propiedades
IUPAC Name |
(1S,4S,7R,10S,13S)-4,7-bis(2-methylpropyl)-10-propan-2-yl-15,16-dithia-2,5,8,11,19-pentazabicyclo[11.4.2]nonadecane-3,6,9,12,18-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N5O5S2/c1-11(2)7-14-20(30)26-16-9-34-35-10-17(27-21(16)31)22(32)28-18(13(5)6)23(33)25-15(8-12(3)4)19(29)24-14/h11-18H,7-10H2,1-6H3,(H,24,29)(H,25,33)(H,26,30)(H,27,31)(H,28,32)/t14-,15+,16+,17+,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZODYIWCRGWHQB-TZNCUMHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H]2CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)C(C)C)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894006 | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59926-78-2 | |
| Record name | Malformin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059926782 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Malformin C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MALFORMIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L7KT171K3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





